Methyl 2-Chloro-2-(Methoxyimino)Acetate
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Overview
Description
Methyl 2-Chloro-2-(Methoxyimino)Acetate is an organic compound with the molecular formula C4H6ClNO3. It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other compounds. This compound is characterized by the presence of a chloro group and a methoxyimino group attached to an acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Chloro-2-(Methoxyimino)Acetate typically involves the reaction of methyl 2-chloro-2-oxacetate with O-methylhydroxylamine. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methoxyimino group .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-Chloro-2-(Methoxyimino)Acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction Reactions: Reduction of the methoxyimino group can yield amines or hydroxylamines.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield substituted acetates.
- Oxidation reactions produce oximes or nitriles.
- Reduction reactions result in amines or hydroxylamines .
Scientific Research Applications
Methyl 2-Chloro-2-(Methoxyimino)Acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs.
Industry: It is used in the production of pesticides and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-Chloro-2-(Methoxyimino)Acetate involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with biological molecules, affecting their function. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities .
Comparison with Similar Compounds
Methyl 2-Methoxyimino-2-Phenylacetate: Similar structure but with a phenyl group instead of a chloro group.
Methyl 2-Methoxyimino-2-(2-Bromomethyl)Phenylacetate: Contains a bromomethyl group instead of a chloro group.
Uniqueness: Methyl 2-Chloro-2-(Methoxyimino)Acetate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both chloro and methoxyimino groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
methyl (2Z)-2-chloro-2-methoxyiminoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO3/c1-8-4(7)3(5)6-9-2/h1-2H3/b6-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLADGFFMZICZTG-UTCJRWHESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NOC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N/OC)/Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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